[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde
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Overview
Description
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde is a chemical compound with a complex structure that includes a biphenyl core and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybiphenyl with an appropriate aldehyde under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes or receptors, influencing their activity. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: A precursor in the synthesis of [(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde.
Biphenyl-4-carboxaldehyde: Another compound with a similar biphenyl core but different functional groups.
4-Oxobiphenyl: Shares the oxo group but lacks the aldehyde functionality.
Uniqueness
[(4-Oxo[1,1’-biphenyl]-1(4H)-yl)oxy]acetaldehyde is unique due to its combination of an oxo group and an aldehyde group attached to a biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research applications.
Properties
CAS No. |
881181-51-7 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(4-oxo-1-phenylcyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C14H12O3/c15-10-11-17-14(8-6-13(16)7-9-14)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
ZEDVQVGTOLRGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)OCC=O |
Origin of Product |
United States |
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